[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate
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Overview
Description
The compound [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate is a complex organic molecule. It belongs to the class of taxane diterpenoids, which are known for their diverse biological activities . This compound is characterized by its intricate structure, which includes multiple acetoxy groups and a phenylprop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate involves multiple steps. The starting materials typically include taxane derivatives, which undergo a series of acetylation reactions to introduce the acetoxy groups. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple acetoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohol derivatives, substituted taxane derivatives, and various oxidized products .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, it is studied for its potential biological activities, including anticancer properties. The taxane backbone is known for its role in stabilizing microtubules, which is crucial in cancer treatment .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The acetoxy groups and phenylprop-2-enoate moiety contribute to its bioactivity .
Industry
In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its complex structure allows for the creation of novel compounds with diverse applications .
Mechanism of Action
The mechanism of action of [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate involves its interaction with cellular targets. The acetoxy groups facilitate its binding to proteins, while the taxane backbone stabilizes microtubules, inhibiting cell division. This mechanism is particularly relevant in cancer treatment, where it disrupts the mitotic process .
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S,3R,5S,8R,9R,10R,14S)-2,5,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] 2-methylbutanoate
- [(1S,2S,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10,13-pentaacetyloxy-1-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate
Uniqueness
The uniqueness of [(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate lies in its specific arrangement of acetoxy groups and the presence of the phenylprop-2-enoate moiety. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C37H44O11 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28+,29+,32+,33-,34-,35+,37-/m1/s1 |
InChI Key |
SLJNSLIEGINNEE-CQONFHMRSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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